Home > Products > Screening Compounds P103533 > N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide - 2034345-14-5

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

Catalog Number: EVT-2823773
CAS Number: 2034345-14-5
Molecular Formula: C19H20N4O2
Molecular Weight: 336.395
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Applications: The synthesis of compounds containing the 1-methyl-1H-pyrazol-4-yl moiety has been reported in several research articles.
    • Examples:
      • Multistep Synthesis: A three-step procedure for synthesizing N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a compound incorporating the target substructure, was reported. The process involved a Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution. []
      • Microwave-Assisted Synthesis: Efficient synthesis of substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones, incorporating a similar moiety, was achieved using microwave irradiation, showcasing the adaptability of these compounds to different synthetic strategies. []

Crystallography:

  • Applications: Single-crystal X-ray diffraction has been used to elucidate the three-dimensional structures of several compounds containing the 1-methyl-1H-pyrazol-4-yl moiety.
    • Examples:
      • Crystal Structure Analysis: Researchers successfully determined the crystal structure of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate using X-ray crystallography. [] This structural information provides valuable insights into the molecular geometry and potential interactions of this class of compounds.
      • Intermolecular Interactions: Crystal structure analysis of (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl) methylene)-1H-1, 2, 3-triazole-4-carbohydrazide revealed intermolecular interactions such as hydrogen bonding, providing a better understanding of their solid-state packing and potential applications. []

Anti-cancer Research:

  • Applications: Several studies have investigated compounds containing the 1-methyl-1H-pyrazol-4-yl moiety for their anti-cancer potential.
    • Examples:
      • Inhibition of Tubulin Polymerization: N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, incorporating a similar substructure, demonstrated effective antiproliferative activities against various cancer cell lines by inhibiting tubulin polymerization. []
      • Targeting Specific Cancer Pathways: AMG 337, a compound containing the target moiety, displayed potent and selective inhibition of the MET receptor tyrosine kinase, a target implicated in several human cancers. This compound exhibited robust tumor growth inhibition in preclinical models, highlighting its potential as an anti-cancer agent. []

Enzyme Inhibition:

  • Applications: The 1-methyl-1H-pyrazol-4-yl moiety is present in various enzyme inhibitors currently under investigation.
    • Examples:
      • Glycine Transporter 1 (GlyT1) Inhibition: Researchers identified 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available GlyT1 inhibitor. [] This compound increased cerebrospinal fluid glycine concentration in rats, demonstrating its potential for treating neurological disorders.
      • Histone Methyltransferase EZH2 Inhibition: CPI-1205, a potent and selective EZH2 inhibitor containing the target substructure, showed robust antitumor effects in a xenograft model and is currently in clinical trials for B-cell lymphoma. []

Antimicrobial Research:

  • Applications: Several compounds incorporating the 1-methyl-1H-pyrazol-4-yl moiety have been explored for their antimicrobial properties.
    • Examples:
      • Broad-Spectrum Antimicrobial Activity: 3-[4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins, containing a similar substructure, exhibited promising antibacterial and antifungal activities against various pathogens, including Escherichia coli, Bacillus subtilis, and Candida albicans. []
      • Structure-Activity Relationship Studies: Synthesis and evaluation of 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles, incorporating the target moiety, revealed that derivatives with chlorine substituents exhibited higher toxicity against tested bacteria. []

Materials Science:

  • Applications: Compounds containing the 1-methyl-1H-pyrazol-4-yl moiety have found applications as building blocks for metal-organic frameworks (MOFs).
    • Examples:
      • Porous Coordination Polymers: Researchers synthesized pro-porous coordination polymers using 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene, a ligand incorporating a similar structural motif. These materials exhibited permanent porosity and high thermal stability, showcasing their potential in gas adsorption and separation applications. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is currently in early clinical development for the treatment of cancer. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. [] It exhibits desirable preclinical pharmacokinetic properties and has shown robust in vivo antitumor activity. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants, with a high degree of selectivity over wild-type EGFR. [] This selectivity makes it a promising candidate for treating cancers driven by drug-resistant EGFR mutations. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is a potent and selective irreversible inhibitor of oncogenic EGFR mutants, exhibiting superior selectivity over wild-type EGFR compared to earlier generations of inhibitors. [] It is currently under evaluation in phase I clinical trials for non-small cell lung cancer (NSCLC) driven by mutant EGFR. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16e) & Analogue (16d)

Compound Description: Compound 16e (TAS-116) is a selective inhibitor of heat shock protein 90 (HSP90)α and HSP90β. [] It exhibits oral bioavailability in mice and has demonstrated potent antitumor effects in a xenograft mouse model. [] Its analogue, 16d, was cocrystallized with the HSP90α N-terminal domain to elucidate its binding mode. []

Properties

CAS Number

2034345-14-5

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide

Molecular Formula

C19H20N4O2

Molecular Weight

336.395

InChI

InChI=1S/C19H20N4O2/c1-14(25-17-8-4-3-5-9-17)19(24)21-11-15-7-6-10-20-18(15)16-12-22-23(2)13-16/h3-10,12-14H,11H2,1-2H3,(H,21,24)

InChI Key

MKYJYPGKRJVCGG-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=C(N=CC=C1)C2=CN(N=C2)C)OC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.